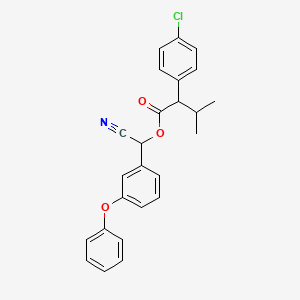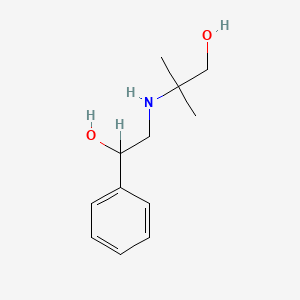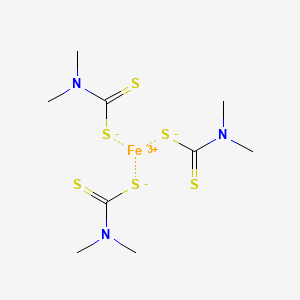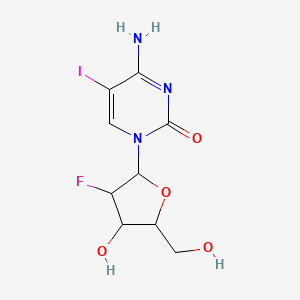
非昔他滨
描述
Fiacitabine, commonly referred to as FIAC, is a synthetic nucleoside analog. It is primarily known for its antiviral properties, particularly against herpes simplex virus (HSV). The compound is a derivative of cytosine, modified to include fluorine and iodine atoms, which enhance its antiviral activity.
科学研究应用
Fiacitabine has several scientific research applications:
Antiviral Research: It is extensively studied for its antiviral properties, particularly against herpes simplex virus types 1 and 2.
Cancer Research: Fiacitabine and its analogs are investigated for their potential anticancer properties due to their ability to inhibit DNA synthesis.
Biochemical Studies: It is used as a tool in biochemical studies to understand nucleoside metabolism and DNA replication mechanisms.
Pharmaceutical Development: Fiacitabine serves as a lead compound for the development of new antiviral and anticancer drugs.
作用机制
Fiacitabine exerts its effects by inhibiting DNA replication. It is incorporated into the viral DNA by viral DNA polymerase, leading to chain termination. This prevents the virus from replicating and spreading. The molecular targets of fiacitabine include viral DNA polymerase and thymidine kinase, which are essential for viral DNA synthesis .
生化分析
Biochemical Properties
Fiacitabine plays a crucial role in biochemical reactions by inhibiting viral DNA polymerase enzymes. It specifically targets the DNA polymerase of herpes simplex virus (HSV) and human cytomegalovirus (HCMV), with inhibitory concentrations (IC50) of 2.5 nanomolar for HSV1 and 12.6 nanomolar for HSV2 . The compound interacts with viral DNA polymerase by incorporating itself into the growing DNA chain, leading to chain termination. This interaction disrupts the normal function of the enzyme, preventing the replication of viral DNA.
Cellular Effects
Fiacitabine exerts significant effects on various types of cells and cellular processes. In infected cells, it inhibits the replication of viral DNA, thereby reducing the viral load. This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. By preventing viral replication, fiacitabine helps in controlling the spread of the virus within the host. Additionally, the compound has been shown to induce apoptosis in infected cells, further aiding in the reduction of viral load .
Molecular Mechanism
The molecular mechanism of action of fiacitabine involves its incorporation into the viral DNA during replication. Once incorporated, it causes premature termination of the DNA chain, effectively halting the replication process. Fiacitabine binds to the active site of viral DNA polymerase, inhibiting its activity and preventing the addition of further nucleotides to the growing DNA strand. This inhibition is highly specific to viral DNA polymerase, minimizing the impact on host cellular DNA polymerase .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of fiacitabine have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its efficacy can decrease over prolonged periods due to degradation. Long-term studies have shown that fiacitabine maintains its antiviral activity for several weeks when stored properly. Degradation products may form over time, potentially reducing its effectiveness. In vitro and in vivo studies have demonstrated that fiacitabine can have long-term effects on cellular function, including sustained inhibition of viral replication and induction of apoptosis in infected cells .
Dosage Effects in Animal Models
The effects of fiacitabine vary with different dosages in animal models. At lower doses, the compound effectively inhibits viral replication without causing significant toxicity. At higher doses, fiacitabine can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve antiviral efficacy without causing adverse effects. Studies in animal models have shown that careful dosage optimization is necessary to balance efficacy and safety .
Metabolic Pathways
Fiacitabine is metabolized through various pathways in the body. It undergoes phosphorylation by cellular kinases to form its active triphosphate form, which is then incorporated into viral DNA. The compound is also subject to deamination and glycosylation, leading to the formation of inactive metabolites. These metabolic pathways involve several enzymes, including deoxycytidine kinase and cytidine deaminase. The metabolism of fiacitabine can affect its overall efficacy and toxicity, as the formation of inactive metabolites reduces its antiviral activity .
Transport and Distribution
Fiacitabine is transported and distributed within cells and tissues through various mechanisms. It is taken up by cells via nucleoside transporters, which facilitate its entry into the cytoplasm. Once inside the cell, fiacitabine is phosphorylated to its active form and distributed to various cellular compartments. The compound can accumulate in infected cells, leading to higher local concentrations and enhanced antiviral activity. Transporters and binding proteins play a crucial role in the intracellular distribution and localization of fiacitabine .
Subcellular Localization
The subcellular localization of fiacitabine is primarily within the nucleus, where it exerts its antiviral effects. The compound is directed to the nucleus through specific targeting signals and post-translational modifications. Once in the nucleus, fiacitabine interacts with viral DNA polymerase and incorporates into the viral DNA, leading to chain termination. This subcellular localization is essential for its activity, as it allows fiacitabine to effectively inhibit viral replication at the site of DNA synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of fiacitabine involves several key steps:
Starting Material: The process begins with 3-O-acetyl-5-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranosyl bromide.
Reaction with Tris(trimethylsilyl)cytosine: This compound reacts with tris(trimethylsilyl)cytosine in methylene chloride to form 1-(3-O-acetyl-5-O-benzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)cytosine.
Hydrolysis: The intermediate product is then hydrolyzed using methanol and ammonia to yield 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)cytosine.
Industrial Production Methods
Industrial production of fiacitabine follows similar synthetic routes but is scaled up using large reactors and optimized conditions to ensure high yield and purity. The process involves stringent control of reaction conditions, purification steps, and quality checks to meet pharmaceutical standards.
化学反应分析
Types of Reactions
Fiacitabine undergoes several types of chemical reactions:
Substitution Reactions: The fluorine and iodine atoms in fiacitabine can participate in nucleophilic substitution reactions.
Hydrolysis: The acetyl and benzoyl protecting groups can be hydrolyzed under basic conditions.
Oxidation and Reduction: While fiacitabine itself is stable, its analogs can undergo oxidation and reduction reactions depending on the substituents present.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium iodide (NaI) in acetone can be used.
Hydrolysis: Methanol and ammonia are commonly used for hydrolysis.
Oxidation: Periodic acid (HIO3) is used for iodination.
Major Products
The major products formed from these reactions include various substituted nucleosides, depending on the specific reagents and conditions used.
相似化合物的比较
Similar Compounds
Fialuridine (FIAU): Another nucleoside analog with antiviral properties.
Cytarabine (Ara-C): Used in cancer treatment, particularly for leukemia.
Idoxuridine (IDU): An antiviral compound used to treat herpes simplex virus infections.
Uniqueness
Fiacitabine is unique due to its dual modification with fluorine and iodine, which enhances its antiviral activity and specificity. Compared to similar compounds, fiacitabine has shown higher potency against herpes simplex virus and lower cytotoxicity to normal cells .
属性
IUPAC Name |
4-amino-1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FIN3O4/c10-5-6(16)4(2-15)18-8(5)14-1-3(11)7(12)13-9(14)17/h1,4-6,8,15-16H,2H2,(H2,12,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMSJJHKKXRFGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)F)N)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FIN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90860897 | |
| Record name | 4-Amino-1-(2-deoxy-2-fluoropentofuranosyl)-5-iodopyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90860897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69123-90-6 | |
| Record name | NSC382097 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382097 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



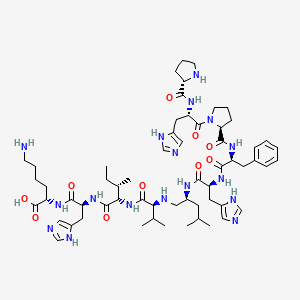
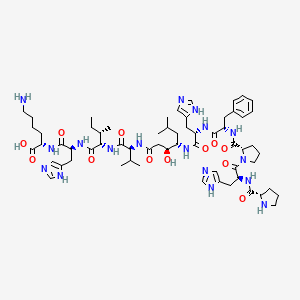

![Benzoic acid, 2-[3,6-bis(acetyloxy)-2,7-dichloro-9H-xanthen-9-yl]-](/img/structure/B1672582.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2R)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B1672583.png)

![1-(5-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}furan-2-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B1672586.png)
![N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide dihydrochloride](/img/structure/B1672587.png)


